C8H12N4

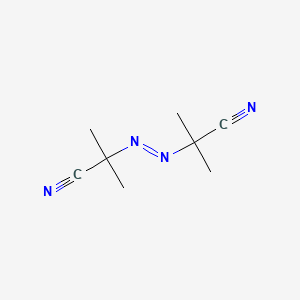

(CH3)2(CN)CN=NC(CN)(CH3)2

2,2'-Azobis(2-methylpropionitrile)

CAS No.: 34241-39-9

Cat. No.: VC8466190

Molecular Formula: C8H12N4

C8H12N4

(CH3)2(CN)CN=NC(CN)(CH3)2

Molecular Weight: 164.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34241-39-9 |

|---|---|

| Molecular Formula | C8H12N4 C8H12N4 (CH3)2(CN)CN=NC(CN)(CH3)2 |

| Molecular Weight | 164.21 g/mol |

| IUPAC Name | 2-(2-cyanopropan-2-yldiazenyl)-2-methylpropanenitrile |

| Standard InChI | InChI=1S/C8H12N4/c1-7(2,5-9)11-12-8(3,4)6-10/h1-4H3 |

| Standard InChI Key | OZAIFHULBGXAKX-UHFFFAOYSA-N |

| SMILES | CC(C)(C#N)N=NC(C)(C)C#N |

| Canonical SMILES | CC(C)(C#N)N=NC(C)(C)C#N |

| Colorform | CRYSTALS FROM ETHANOL + WATER WHITE POWDER |

| Melting Point | 101.5 °C 221 °F (105 °C) |

Introduction

Chemical Identity and Structural Properties

Molecular Structure and Nomenclature

2,2'-Azobis(2-methylpropionitrile) (CAS No. 78-67-1) features a symmetrical azo (-N=N-) group flanked by two 2-methylpropionitrile moieties. Its IUPAC name, 2,2'-azobis(2-methylpropanenitrile), reflects the branching at the second carbon of each propionitrile group. The compound’s molecular formula is , with a molar mass of 164.21 g/mol .

Physicochemical Characteristics

Key physical properties include:

-

Solubility: Sparingly soluble in water (0.4 g/L at 20°C) but highly soluble in organic solvents like acetone and dimethylformamide .

-

Thermal Stability: Decomposes exothermically above 60°C, releasing nitrogen gas and generating free radicals .

The compound’s instability at elevated temperatures necessitates careful handling, as uncontrolled decomposition poses explosion risks .

Synthesis and Industrial Production

Modern Oxidative Coupling Methods

A patented process (US4252717A) revolutionized production by employing 2-amino-2-methylpropionitrile as a precursor. The synthesis involves three stages:

-

Distillation Purification: Crude 2-amino-2-methylpropionitrile is distilled under reduced pressure (≤400 mmHg) at 0–50°C to reduce ammonia content below 1.5 wt% .

-

Oxidative Coupling: The purified amine reacts with a metal hypochlorite (e.g., sodium hypochlorite) at pH 10–13.5 and temperatures ≤30°C, achieving yields exceeding 95% .

-

Reductive Treatment: Residual oxidizing agents are neutralized using reducing agents like sodium bisulfite or sulfur dioxide, enhancing product purity to 99.7% .

Table 1: Comparative Analysis of Synthesis Methods

| Parameter | Traditional Method | Oxidative Coupling Method |

|---|---|---|

| Yield | 70–80% | 89.7–96.4% |

| Purity | 85–90% | 99.7% |

| Cost Efficiency | Low | High |

| Environmental Impact | High (wastewater) | Moderate |

This method mitigates waste generation and avoids hydrazine, aligning with green chemistry principles .

Industrial and Laboratory Applications

Radical Polymerization Initiator

The compound’s thermal decomposition generates cyanopropyl radicals, initiating chain-growth polymerization in monomers like methyl methacrylate and styrene. Its half-life at 60°C is approximately 10 hours, making it ideal for controlled reactions .

Foaming Agent in Polymer Production

In foam manufacturing, the release of nitrogen gas during decomposition creates microcellular structures in polymers such as polyurethane. This application demands precise temperature control to ensure uniform pore distribution .

Specialty Chemical Synthesis

Recent studies explore its use in synthesizing nitrile-functionalized polymers for advanced materials, including conductive polymers and drug delivery systems .

| Hazard | Precautionary Measures |

|---|---|

| Thermal Decomposition | Store at ≤25°C; avoid sunlight |

| Inhalation Risk | Use fume hoods |

| Skin Contact | Wear nitrile gloves |

Environmental and Regulatory Compliance

The compound is regulated under TSCA’s R&D Exemption (40 CFR 720.36), restricting non-exempt commercial uses without written consent . Waste disposal must adhere to local regulations due to potential cyanide release during decomposition .

Recent Research and Innovations

Biomedical Applications

A 2021 study detected 2,2'-azobis(2-methylpropionitrile) in human blood samples, suggesting its role as a biomarker for occupational exposure (PMID: 31557052) . Ongoing research investigates its metabolic pathways and long-term health impacts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume